molecular formula C20H16N2O B13945187 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- CAS No. 866545-86-0

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-

Cat. No.: B13945187
CAS No.: 866545-86-0
M. Wt: 300.4 g/mol
InChI Key: CDOXWUSKKVJJCR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic scaffold combining pyrrole and pyridine rings. The compound of interest, substituted at the 3-position with a 4-(phenylmethoxy)phenyl group, features a bulky aromatic substituent linked via an ether bond. This substitution likely enhances steric bulk and modulates electronic properties, making it relevant for pharmacological applications, such as kinase inhibition or receptor targeting .

Properties

CAS No.

866545-86-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H16N2O/c1-2-5-15(6-3-1)14-23-17-10-8-16(9-11-17)19-13-22-20-18(19)7-4-12-21-20/h1-13H,14H2,(H,21,22)

InChI Key

CDOXWUSKKVJJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with Active Methylene Compounds

A robust and practical synthetic route involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds such as acetylacetone, ethyl cyanoacetate, and malononitrile in acetic acid under catalytic hydrochloric acid reflux conditions. This method yields substituted 1H-pyrrolo[2,3-b]pyridines with high purity and yields ranging from 50% to 88%.

  • Reaction Conditions:

    • Reflux in acetic acid (10-15 mL) with 5 drops of concentrated HCl
    • Reaction time: 4 hours
    • Molar ratio: 1:1 of pyrrole derivative to active methylene compound
  • Products:

    • Compounds 4a-c (from acetylacetone)
    • Compounds 5a-c (from ethyl cyanoacetate)
    • Compounds 6a-c (from malononitrile)
  • Purification: Silica gel column chromatography using dichloromethane/methanol (39:1)

  • Mechanism:

    • Acid catalysis enhances electrophilicity of carbonyl carbons.
    • Nucleophilic attack by amino nitrogen on carbonyl or nitrile groups.
    • Proton transfers and cyclization yield the fused pyrrolo[2,3-b]pyridine core with desired substitutions.

Fusion with Urea and Thiourea for Pyrrolo[2,3-d]pyrimidine Derivatives

The fusion of the aforementioned pyrrole derivatives with urea or thiourea under fusion conditions (15 minutes) leads to the formation of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related heterocycles with significant biological activities.

  • Reaction Conditions:

    • Fusion of 1 mmol pyrrole derivative with 2 mmol urea or thiourea
    • Duration: 15 minutes
  • Products:

    • Pyrrolo[2,3-d]pyrimidin-2(7H)-one derivatives (7a-c)
    • Pyrrolo[2,3-d]pyrimidine-2(7H)-thione derivatives (8a-c)

Spectroscopic and Analytical Characterization

The structures of synthesized compounds are confirmed by a combination of:

Data Table: Representative Yields and Physical Properties of Key Compounds

Compound Starting Material Reagent Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) ^1H NMR Highlights (ppm) MS m/z (M⁺) Elemental Analysis (Found vs Calc)
4a 3a Acetylacetone 88 334-336 3122-3260 (NH2), 1671 (C=O) 2.26 (CH3), 12.02 (NH2) 341.41 C 77.38 vs 77.40; H 5.59 vs 5.61; N 12.29 vs 12.31
5a 3a Ethyl cyanoacetate 60 332-334 3300 (NH), 2212 (CN), 1658 (C=O) 6.75 (pyrrole H), 8.30 (NH2) 326.67 C 73.57 vs 73.61; H 4.30 vs 4.32; N 17.15 vs 17.17
6a 3a Malononitrile 50 330-332 NH2 bands, CN bands present 2.26 (NH2), 6.77 (pyrrole H) 327.21 C 73.80 vs 73.83; H 4.63 vs 4.65; N 21.50 vs 21.52
7a 3a Urea 53 264-266 3414 (NH), 1661 (C=O), 1580 (C=N) 3.56 (NH2), 6.77 (pyrrole H), 10.82 (NH) 302.33 C 71.50 vs 71.51; H 4.65 vs 4.67; N 18.50 vs 18.53
8a 3a Thiourea 47 302-304 3414 (NH), 1661 (C=N), 1406 (C=S) 3.50 (NH2), 6.91 (pyrrole H), 8.04 (NH) 318.32 C 67.88 vs 67.90; H 4.40 vs 4.43; N 17.59 vs 17.60

Mechanistic Insights

  • The acid catalysis facilitates nucleophilic attack of amino groups on electrophilic centers (carbonyl or nitrile).
  • Formation of imine intermediates (C=N) is a key step, followed by cyclization to form the fused bicyclic pyrrolo[2,3-b]pyridine system.
  • Leaving groups such as ethoxy in ethyl cyanoacetate are displaced during cyclization.
  • Fusion with urea or thiourea leads to ring expansion and formation of pyrrolo[2,3-d]pyrimidine frameworks.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Starting Materials Readily available and inexpensive pyrrole derivatives Requires careful handling of acid catalysts
Reaction Conditions Mild reflux and short fusion times Control of substitution pattern complexity
Product Purification Straightforward chromatography Possible side reactions in multicomponent systems
Yield and Purity Generally high yields (50-88%) Some derivatives yield moderately (below 50%)
Structural Diversity Allows introduction of various substituents Limited reports on direct synthesis of 3-[4-(phenylmethoxy)phenyl] specifically

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position of the pyridine ring, where the phenylmethoxyphenyl group is attached. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives are a class of bicyclic organic compounds that have garnered attention for their potential biological activities and applications in medicinal chemistry. These compounds feature a pyrrole ring fused to a pyridine ring, which serves as a versatile scaffold for chemical modifications aimed at creating new compounds with desired properties .

Potential applications in medicinal chemistry

1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potential as inhibitors of fibroblast growth factor receptors (FGFRs) . Because abnormal activation of the FGFR signaling pathway plays a role in various types of tumors, targeting FGFRs is an attractive strategy for cancer therapy .

FGFR inhibitors A study reported the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives with inhibitory activity against FGFR1, 2, and 3 . One compound exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM against FGFR1–4, respectively . In vitro, this compound inhibited breast cancer cell proliferation, induced apoptosis, and inhibited cell migration and invasion . The 1H-pyrrolo[2,3-b]pyridine core scaffold has low molecular mass and high ligand efficiency, making it an appealing lead compound for further optimization .

Other targets: 1H-Pyrrolo[2,3-b]pyridine derivatives have also been investigated for other targets, such as human neutrophil elastase (HNE) . Additionally, 1H-pyrrolo[2,3-b]pyridine analogs have shown inhibitory activity against different cancer cell lines .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS/Reference) Core Structure Substituent(s) Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrrolo[2,3-b]pyridine 3-[4-(phenylmethoxy)phenyl] Not specified Presumed kinase/receptor modulation
4-Bromo-1-[(4-methoxyphenyl)methyl]- (1035096-95-7) Pyrrolo[2,3-b]pyridine 4-Br, 1-(4-methoxyphenyl)methyl 317.18 Intermediate in kinase inhibitor synthesis
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl) (131084-35-0) Pyrrolo[3,2-b]pyridine 5-Propoxy, 3-tetrahydropyridinyl Not specified Potential CNS targeting
6-[(4-Fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl (1403903-11-6) Dihydropyrrolo[3,2-b]pyridine 6-(4-Fluorobenzyl), 2,3-dihydro, 3,3-dimethyl 256.32 Predicted pKa 7.24, moderate solubility
3-(Chloromethyl)-1-[tris(1-methylethyl)silyl] (873786-04-0) Pyrrolo[2,3-b]pyridine 3-(Chloromethyl), 1-silyl 296.95 Functionalized intermediate for coupling

Key Observations :

  • Bulk and Electronic Effects : The 4-(phenylmethoxy)phenyl group introduces greater steric hindrance and lipophilicity compared to smaller substituents (e.g., bromo, chloromethyl) .
  • Core Modifications : Dihydro or pyrrolo[3,2-b]pyridine variants (e.g., –6) exhibit reduced aromaticity or altered ring topology, impacting solubility and target affinity .

Pharmacological and Physicochemical Properties

  • Melting Points : Analogs like Example 64 () exhibit high melting points (303–306°C), suggesting strong crystalline packing due to planar aromatic systems .
  • Solubility : The dihydro analog () has a predicted pKa of 7.24, favoring solubility at physiological pH, whereas the target’s bulky substituent may reduce aqueous solubility .
  • Biological Activity : Pyrrolo[2,3-b]pyridines in –13 serve as BCL-2 or Aurora kinase inhibitors. The target compound’s 4-(phenylmethoxy)phenyl group may enhance selectivity for hydrophobic binding pockets .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is C18H17NC_{18}H_{17}N, with a molecular weight of approximately 253.34 g/mol. The compound features a pyrrolo-pyridine core structure substituted with a phenylmethoxy group, which is believed to enhance its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. A notable study demonstrated that derivatives with specific substitutions on the phenyl ring could inhibit cell proliferation effectively (EC50 values < 10 µM) .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)5.2Induces apoptosis
Compound BOvarian7.8Cell cycle arrest
Compound CHCT-116 (Colon)6.5Inhibits DNA synthesis

Antidiabetic Properties

Another area of interest is the antidiabetic potential of this compound. Research has shown that certain pyrrolo[2,3-b]pyridine derivatives can enhance insulin sensitivity in adipocytes. The presence of a phenoxy substituent significantly boosts the activity of these compounds in promoting glucose uptake .

Table 2: Antidiabetic Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundDose Range (µM)Increase in Insulin Sensitivity (%)
Compound D0.3 - 1007.4 - 37.4

The biological activity of 1H-Pyrrolo[2,3-b]pyridine compounds appears to be linked to their ability to interact with various molecular targets:

  • Kinase Inhibition : Some derivatives act as inhibitors of salt-inducible kinase 2 (SIK2), which plays a role in cellular signaling pathways related to metabolism and cancer progression .
  • Cell Cycle Regulation : Compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through modulation of key regulatory proteins involved in these processes .

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their anticancer efficacy against several human cancer cell lines. The study found that certain modifications on the phenyl ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Insulin Sensitivity Improvement

A separate investigation focused on the effects of pyrrolo[2,3-b]pyridine derivatives on insulin sensitivity in diabetic mouse models. The results indicated a marked improvement in glucose uptake and insulin signaling pathways when treated with specific compounds from this class .

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